molecular formula C23H22N2O B4046253 2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole

2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole

Cat. No.: B4046253
M. Wt: 342.4 g/mol
InChI Key: LQRTVSNMLJKQSE-UHFFFAOYSA-N
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Description

2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehydes. One common method is to react ortho-phenylenediamine with 4-propoxybenzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite. The reaction is carried out in a mixture of solvents under mild conditions, resulting in the formation of the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the function of certain enzymes involved in cell proliferation. This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The exact molecular pathways and targets are still under investigation, but studies have shown that the compound can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole is unique due to its specific substituents, which confer distinct pharmacological properties. Unlike other benzimidazole derivatives, this compound has shown promising results in anticancer research, making it a valuable candidate for further study.

Properties

IUPAC Name

2-phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-2-16-26-20-14-12-18(13-15-20)17-25-22-11-7-6-10-21(22)24-23(25)19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRTVSNMLJKQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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